molecular formula C11H12BrN B15061081 1-Naphthylmethylammonium bromide

1-Naphthylmethylammonium bromide

Cat. No.: B15061081
M. Wt: 238.12 g/mol
InChI Key: PCMACBQOVLUODT-UHFFFAOYSA-N
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Preparation Methods

1-Naphthylmethylammonium bromide can be synthesized through a series of organic reactions. One common method involves the reaction of 1-naphthylmethylamine with hydrobromic acid. The reaction is typically carried out in isopropanol at room temperature, where the hydrobromide precipitates immediately . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthylmethylammonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Common Reagents and Conditions: Typical reagents include strong acids like hydrobromic acid for substitution reactions.

    Major Products: The major products depend on the specific reaction but can include various substituted naphthyl compounds.

Scientific Research Applications

1-Naphthylmethylammonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-naphthylmethylammonium bromide exerts its effects involves its interaction with various molecular targets. In the context of its use in perovskite solar cells, for example, the compound acts as an organic cation that helps to stabilize the perovskite structure and improve the efficiency of energy transfer . The molecular pathways involved include the formation of stable ionic bonds and the facilitation of charge transport within the material.

Comparison with Similar Compounds

1-Naphthylmethylammonium bromide can be compared with other similar compounds such as:

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the unique aspects of this compound in specific contexts.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

naphthalen-1-ylmethylazanium;bromide

InChI

InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H

InChI Key

PCMACBQOVLUODT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[NH3+].[Br-]

Origin of Product

United States

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